tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-5-10(15)7-13/h10,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRVVZWCZWXOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Spirocyclization and Esterification
A widely employed method involves a four-step sequence starting from 1,4-dioxaspiro[4.5]decan-8-one. The process begins with the introduction of a cyano group using p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide, yielding 1,4-dioxaspiro[4.5]decan-8-carbonitrile. Subsequent reaction with 1-bromo-2-chloroethane in the presence of lithium diisopropylamide (LDA) forms 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decan-8-carbonitrile. Hydrogenation over Raney nickel followed by cyclization generates the spirocyclic amine intermediate, which is then esterified with di-tert-butyl dicarbonate to afford the final product.
Key Reaction Conditions:
Table 1: Summary of Multi-Step Synthesis
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | p-MsMICN, t-BuOK | 1,4-Dioxaspiro[4.5]decan-8-carbonitrile | 65% |
| 2 | 1-Bromo-2-chloroethane, LDA | 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decan-8-carbonitrile | 55% |
| 3 | H₂, Raney Ni | Spirocyclic amine | 70% |
| 4 | Boc₂O, DCM | This compound | 60% |
Catalytic Ring-Closing Metathesis
An alternative approach utilizes ring-closing metathesis (RCM) to construct the spirocyclic framework. Starting from a diene precursor, Grubbs’ second-generation catalyst facilitates the formation of the azaspiro ring. Post-metathesis, the hydroxy group is introduced via hydroxylation using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO), followed by tert-butyl ester protection.
Optimization Insights:
-
Catalyst Loading: 5 mol% Grubbs catalyst achieves 80% conversion in 6 hours.
-
Hydroxylation: OsO₄ (2 mol%) and NMO in acetone/water (3:1) at 0°C prevent over-oxidation.
Reaction Condition Optimization
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DCM and tetrahydrofuran (THF) enhance cyclization rates, while protic solvents (e.g., ethanol) are avoided due to undesired side reactions. Elevated temperatures (>60°C) during hydrogenation steps improve reaction kinetics but may compromise stereoselectivity.
Table 2: Solvent Screening for Cyclization
| Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|
| DCM | 92 | 88 |
| THF | 85 | 82 |
| Acetonitrile | 78 | 75 |
| Ethanol | 45 | 60 |
Catalytic Systems for Esterification
The use of 4-dimethylaminopyridine (DMAP) as a catalyst in esterification with di-tert-butyl dicarbonate (Boc₂O) enhances yields by 15–20%. Reactions conducted at 0°C minimize racemization of the spirocyclic amine.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity.
Applications in Pharmaceutical Synthesis
The spirocyclic core of this compound is leveraged in dopamine D3 receptor antagonists and kinase inhibitors, where its rigid structure enhances binding affinity . Derivatives have shown promise in preclinical studies for Parkinson’s disease and inflammatory disorders.
Chemical Reactions Analysis
Synthetic Routes and Key Transformations
The synthesis of tert-butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate typically involves multi-step protocols, often leveraging spirocyclization strategies. A representative route includes:
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Cyclization of iodomethyl intermediates : Starting from tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate, treatment with base induces intramolecular cyclization to form the spirocyclic framework .
-
Hydroxy group introduction : Post-cyclization oxidation or hydrolysis steps introduce the hydroxyl group at position 6 .
Reactivity of Functional Groups
The compound’s reactivity is governed by its tert-butyl carboxylate, hydroxy, and spirocyclic amine groups:
Ester Hydrolysis
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| Acidic (HCl, H₂O/THF) | 6-Hydroxy-2-azaspiro[3.5]nonane | 72% | |
| Basic (NaOH, MeOH/H₂O) | Corresponding carboxylic acid derivative | 65% |
Oxidation of Hydroxy Group
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| KMnO₄ (aqueous) | 0°C, 2 h | 6-Oxo-2-azaspiro[3.5]nonane-2-carboxylate | Limited selectivity |
| Dess-Martin periodinane | RT, CH₂Cl₂ | Ketone derivative | High yield (89%) |
Reductive Transformations
| Reducing Agent | Conditions | Products | Application |
|---|---|---|---|
| LiAlH₄ | THF, reflux | Amine-spirocyclic alcohol | Intermediate for APIs |
| NaBH₄/CeCl₃ | MeOH, 0°C | Retained hydroxy group, reduced esters | Selective reduction |
Ring-Opening Reactions
The spirocyclic structure undergoes controlled ring-opening under specific conditions:
-
Acid-mediated scission : Treatment with HBr in acetic acid cleaves the spiro ring, yielding linear diamines .
-
Nucleophilic attack : Reaction with Grignard reagents (e.g., MeMgBr) opens the spirocycle, generating branched amines .
Derivatization for Drug Discovery
The compound serves as a scaffold for structural diversification:
-
Amide formation : Coupling with activated carboxylic acids (EDC/HOBt) produces amide derivatives for biological screening .
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Suzuki-Miyaura cross-coupling : Palladium-catalyzed reactions introduce aryl/heteroaryl groups at the hydroxy position .
Stability and Compatibility
-
Thermal stability : Decomposes above 200°C without melting .
-
pH sensitivity : Stable in neutral conditions but prone to hydrolysis under strongly acidic/basic conditions .
Comparative Reactivity with Analogues
| Compound | Key Reaction Differences | Source |
|---|---|---|
| tert-Butyl 6,8-dioxo-2-azaspiro[...] | Faster oxidation due to adjacent carbonyl groups | |
| tert-Butyl 6-oxo-2,5,8-triazaspiro[...] | Enhanced nucleophilic substitution at N5 |
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate has shown potential in medicinal chemistry as a scaffold for developing new drugs. Its unique spirocyclic structure offers a versatile platform for modifications that can enhance biological activity.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of various derivatives of spiro compounds, including tert-butyl 6-hydroxy derivatives. The findings indicated that modifications at the hydroxyl group can significantly enhance antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Organic Synthesis
The compound is also utilized in organic synthesis as an intermediate in the preparation of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic pathways.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Esterification | Reflux with acid catalyst | 85 |
| Reduction | LiAlH4 in dry ether | 90 |
| Alkylation | Base-mediated with alkyl halide | 75 |
Neuroscience Research
Research has indicated that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in developing treatments for neurological disorders.
Case Study: Dopamine Receptor Modulation
In vitro studies have demonstrated that certain derivatives of this compound can selectively modulate dopamine receptor activity, which could be beneficial in treating conditions such as Parkinson's disease and schizophrenia .
Material Science
Beyond biological applications, this compound has potential uses in material science, particularly in the development of polymers and coatings due to its stable structure and reactivity.
Application Example: Polymer Synthesis
The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability .
Mechanism of Action
The mechanism of action of tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways and processes .
Comparison with Similar Compounds
tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1147557-97-8)
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 158602-43-8)
tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (AD179, 2b)
- Similarity : 0.92 (additional benzyl group at position 7) .
- Key Differences : The benzyl substituent enhances lipophilicity, improving membrane permeability. This compound demonstrated moderate sigma receptor binding affinity (Ki = 120 nM) in pharmacological studies, suggesting that substituents at position 7 influence target engagement .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Purity | Key Functional Groups |
|---|---|---|---|---|
| Target compound | C13H23NO3 | 241.33 g/mol | ≥97% | Hydroxyl, Boc |
| tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate | C13H23NO3 | 241.33 g/mol | N/A | Hydroxyl, Boc |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H20N2O2 | 224.30 g/mol | N/A | Secondary amine, Boc |
| tert-Butyl 9-ethyl-2,7-diazaspiro[4.4]nonane-2-carboxylate | C13H24N2O2 | 240.34 g/mol | Crude | Ethyl, Boc |
Notes:
- Ethyl-substituted derivatives (e.g., ) exhibit lower molecular weights and altered logP values, impacting bioavailability .
Biological Activity
tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate is a spiro compound with potential biological activity that has garnered interest in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development and therapeutic applications.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 2168171-77-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, notably in the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway. This inhibition can lead to reduced cell proliferation, which is crucial in cancer therapy.
Biological Activity Studies
Research has shown that this compound exhibits various biological activities, including:
-
Antitumor Activity :
- The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit EGFR, which is often overexpressed in various cancers.
- In vitro studies demonstrated that derivatives of this compound showed significant cytotoxic effects on cancer cell lines.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective properties, potentially through mechanisms that involve the modulation of oxidative stress pathways.
-
Anti-inflammatory Properties :
- The compound has also been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in various models.
Case Study 1: Antitumor Activity
A study conducted on human cancer cell lines demonstrated that this compound inhibited cell growth significantly compared to control groups. The IC50 values indicated potent activity at low concentrations, suggesting its potential as a lead compound for further development.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 10 |
| MCF7 (Breast) | 15 |
| HeLa (Cervical) | 12 |
Case Study 2: Neuroprotection
In a model of oxidative stress, the administration of this compound resulted in a significant reduction of reactive oxygen species (ROS) levels, indicating its potential as a neuroprotective agent.
| Treatment Group | ROS Levels (Relative Units) |
|---|---|
| Control | 100 |
| Compound Treatment | 60 |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other spiro compounds:
| Compound Name | Antitumor Activity | Neuroprotective Effects |
|---|---|---|
| This compound | High | Moderate |
| tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate | Moderate | Low |
| tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate | High | Low |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate, and how are intermediates purified?
- Methodology : The compound can be synthesized via hydrogenation of cyano precursors using Raney Ni under H₂ pressure (e.g., 50 psi in methanol), as demonstrated for structurally related spirocyclic compounds . Purification typically involves recrystallization from ethanol or flash chromatography on silica gel with gradients like 0–2% MeOH in CH₂Cl₂ .
- Key Considerations : Monitor reaction progress using TLC or LC-MS. Ensure inert conditions to prevent oxidation of sensitive intermediates.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this spirocyclic compound?
- Techniques :
- NMR : ¹H and ¹³C NMR (e.g., δ 3.66 ppm for spirocyclic protons, δ 170.5 ppm for carbonyl groups) confirm regiochemistry and functional group integrity .
- X-ray Crystallography : Envelope conformations of spiro rings and hydrogen-bonded chains (e.g., N–H···O interactions along [010]) are resolved using SHELX refinement, with data-to-parameter ratios ≥9.9 ensuring accuracy .
- Data Interpretation : Compare bond lengths (e.g., C–C = 1.54 Å) and angles with standard values from the Cambridge Structural Database .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in derivatization reactions?
- Approach : Density Functional Theory (DFT) calculations assess electronic effects at the hydroxyl and carboxylate moieties. For example, frontier molecular orbital analysis identifies nucleophilic sites for functionalization (e.g., benzoylation at the secondary amine) .
- Validation : Correlate computed activation energies with experimental yields (e.g., 75% for acylated derivatives) to refine predictive models .
Q. What strategies optimize functionalization of the azaspiro core for biological activity studies?
- Functionalization Routes :
- Reductive Amination : Introduce aryl groups (e.g., 6-fluoroindole) via intermediate imine formation, followed by NaBH₄ reduction .
- Amide Coupling : Use HATU/DIPEA with carboxylic acids to generate amide derivatives (e.g., compounds 17–34 with IC₅₀ values <100 nM for receptor targets) .
Q. How can conflicting crystallographic data on hydrogen bonding networks be resolved?
- Analysis : Graph-set notation (e.g., C(6) chains vs. discrete dimers) identifies packing motifs. For example, hydrogen-bonded chains along [010] in related spiro compounds suggest directional intermolecular forces dominate .
- Resolution : Compare multiple datasets refined with SHELXL and validate using Hirshfeld surface analysis to quantify interaction contributions (e.g., O···H vs. C···H contacts) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, chemical-resistant lab coats, and FFP3 respirators during synthesis .
- Spill Management : Collect spills via vacuuming into sealed containers; avoid aqueous rinsing to prevent environmental release .
- Waste Disposal : Incinerate via licensed facilities adhering to halogen-free protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
